molecular formula C25H28ClN3O B11057018 3-(4-chlorophenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(4-chlorophenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11057018
M. Wt: 422.0 g/mol
InChI Key: MQHGAGMPMHQQAN-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, an octyl chain, and a phenyl group attached to a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, often using a chlorinated aromatic compound and a suitable catalyst.

    Attachment of the octyl chain: The octyl chain can be introduced through alkylation reactions, where an octyl halide reacts with the pyrazole derivative in the presence of a base.

    Addition of the phenyl group: This can be done through a Friedel-Crafts alkylation reaction, where a phenyl group is introduced using a phenyl halide and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(4-chlorophenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-chlorophenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antiproliferative, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-(4-chlorophenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one include other pyrazole derivatives, such as:

    3-(4-chlorophenyl)-1H-pyrazol-5-amine: This compound shares the chlorophenyl group and pyrazole core but lacks the octyl and phenyl groups.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrazole core but differ in their substitution patterns and additional ring structures.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.

Properties

Molecular Formula

C25H28ClN3O

Molecular Weight

422.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-octyl-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H28ClN3O/c1-2-3-4-5-6-10-17-29-24(19-11-8-7-9-12-19)21-22(27-28-23(21)25(29)30)18-13-15-20(26)16-14-18/h7-9,11-16,24H,2-6,10,17H2,1H3,(H,27,28)

InChI Key

MQHGAGMPMHQQAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(C2=C(C1=O)NN=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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